

Unraveling "BFE-61" in Immunohistochemistry: A Case of Mistaken Identity?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BFE-61

Cat. No.: B1666940

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Initial searches for "**BFE-61**" in the context of immunohistochemistry (IHC) have not yielded any specific molecule, antibody, or established protocol under this designation. It is highly probable that "**BFE-61**" may be a typographical error or a proprietary internal naming convention not widely documented in publicly available scientific literature.

Our comprehensive search revealed several unrelated terms, including:

- BfeA: A ferric enterobactin receptor protein in *Bordetella* species, involved in iron acquisition. [\[1\]](#)
- Binding Free Energy (BFE): A computational chemistry term used in drug discovery and molecular interaction studies.
- Plant Extracts: Where "BFE" may be an abbreviation for a specific extract, such as from *Boswellia frereana*.

Given the lack of information on a specific "**BFE-61**" target for IHC, we are unable to provide a dedicated application note and protocol for this query.

However, to fulfill the user's request for a detailed, well-structured IHC protocol in the specified format, we will provide a comprehensive guide using a well-established IHC marker that shares a numerical similarity, CD61. This will serve as a template and a practical example of the expected data presentation, experimental protocols, and visualizations.

Application Notes and Protocols for CD61 (Integrin β 3) in Immunohistochemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cluster of Differentiation 61 (CD61), also known as Integrin beta 3 (ITGB3) or Glycoprotein IIIa (GPIIIa), is a transmembrane glycoprotein that plays a crucial role in cell adhesion and signaling.^{[2][3][4][5]} It forms heterodimers with α IIb (CD41) on platelets and megakaryocytes to form the fibrinogen receptor, and with α v (CD51) on various other cells, including endothelial cells, monocytes, and osteoclasts, to form the vitronectin receptor.^[4] In immunohistochemistry, the detection of CD61 is a valuable tool for identifying megakaryocytes and platelets, and it is used in the diagnosis of megakaryoblastic leukemias and other hematological disorders.^{[2][5]}

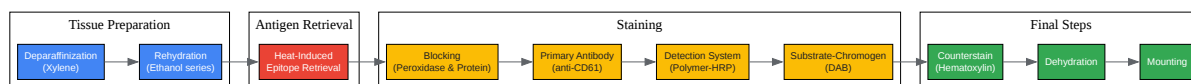
Data Presentation: Quantitative Parameters for CD61 IHC

The following table summarizes typical quantitative data for performing immunohistochemistry with an anti-CD61 antibody on formalin-fixed, paraffin-embedded (FFPE) human tissues. These values should be considered as a starting point, and optimization is recommended for specific experimental conditions.

Parameter	Recommendation	Notes
Primary Antibody Dilution	1:50 - 1:200 (for concentrate)	Optimal dilution should be determined by titration for each new antibody lot and tissue type.[2]
Incubation Time (Primary Ab)	30-60 minutes at Room Temperature (RT)	Longer incubation (e.g., overnight at 4°C) may increase sensitivity.[2]
Heat-Induced Epitope Retrieval (HIER)	Recommended	Use of an appropriate retrieval solution (e.g., Citrate Buffer pH 6.0 or EDTA Buffer pH 9.0) is crucial for unmasking the antigen.
HIER Incubation Time	20-40 minutes at 95-100°C	
Enzyme Digestion	Not typically required	May be necessary for some specific antibodies or tissue types.
Detection System	Polymer-based HRP or AP systems	Offers high sensitivity and low background.
Substrate Incubation Time	5-15 minutes	Monitor development under a microscope to avoid over-staining.
Positive Control Tissue	Bone Marrow, Spleen, Tonsil	These tissues contain megakaryocytes and/or platelets.[3]
Negative Control Tissue	Tissues known not to express CD61	To assess non-specific binding.

Experimental Workflow for CD61 Immunohistochemistry

The following diagram illustrates the key steps in a typical IHC workflow for staining FFPE tissues with an anti-CD61 antibody.



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Figure 1. Immunohistochemistry workflow for CD61 staining.

Detailed Experimental Protocol for CD61 Staining on FFPE Tissues

This protocol is a general guideline. Please refer to the specific antibody datasheet for any unique requirements.

1. Deparaffinization and Rehydration

- Immerse slides in Xylene: 2 changes, 5-10 minutes each.[6]
- Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.[6]
- Immerse in 95% Ethanol: 1 change, 3-5 minutes.[6]
- Immerse in 70% Ethanol: 1 change, 3-5 minutes.[6]
- Rinse thoroughly in distilled water.

2. Antigen Retrieval

- Immerse slides in a staining dish filled with 10mM Sodium Citrate buffer (pH 6.0).
- Heat the slides in a water bath or steamer to 95-100°C for 20-40 minutes.
- Allow the slides to cool in the buffer at room temperature for 20 minutes.
- Rinse slides in wash buffer (e.g., PBS or TBS) for 5 minutes.

3. Staining Procedure

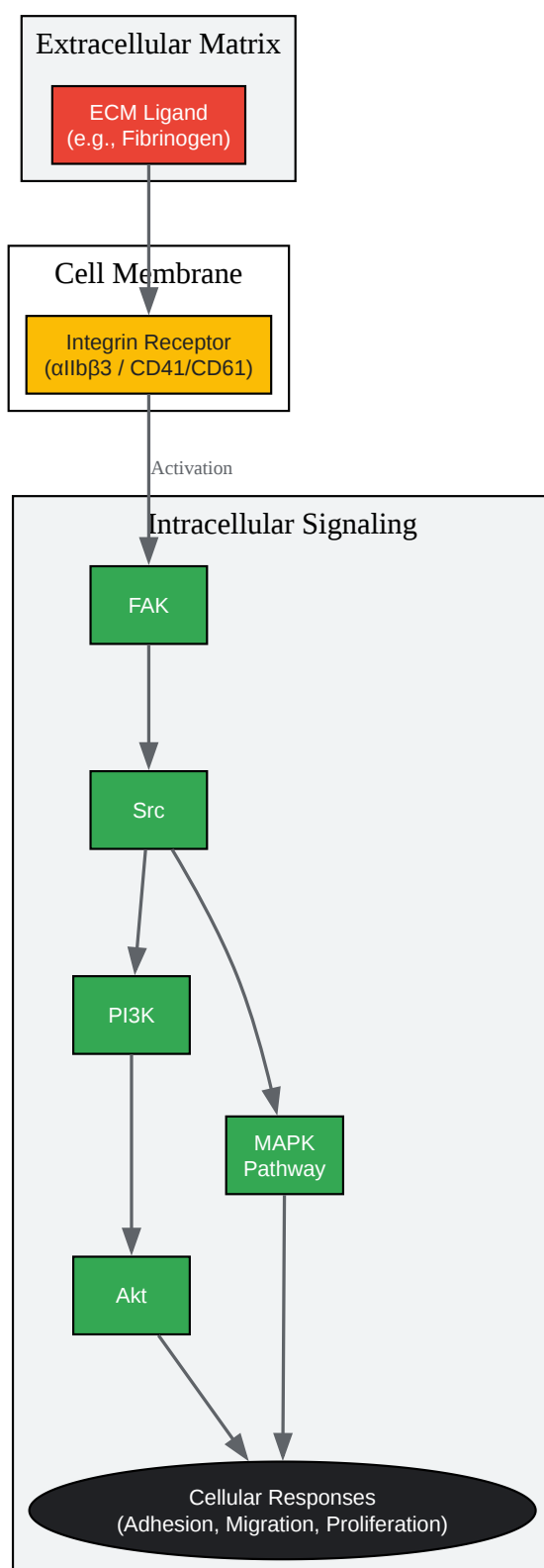
- Peroxidase Block: Incubate slides with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.[\[7\]](#) Rinse with wash buffer.
- Protein Block: Incubate with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 20-30 minutes to reduce non-specific antibody binding.[\[7\]](#)
- Primary Antibody: Drain the blocking solution and apply the anti-CD61 primary antibody at its optimal dilution. Incubate for 30-60 minutes at room temperature in a humidified chamber.
- Washing: Rinse slides with wash buffer, 3 changes of 5 minutes each.
- Detection System: Apply the polymer-HRP secondary antibody conjugate according to the manufacturer's instructions. Incubate for 30 minutes at room temperature.
- Washing: Rinse slides with wash buffer, 3 changes of 5 minutes each.
- Substrate-Chromogen: Apply the chromogen solution (e.g., DAB). Monitor the color development under a microscope (typically 5-10 minutes).
- Stop Reaction: Immerse slides in distilled water to stop the chromogenic reaction.

4. Counterstaining, Dehydration, and Mounting

- Counterstain: Lightly counterstain the slides with Hematoxylin for 30-60 seconds.[\[2\]](#)
- Bluing: Rinse with running tap water and then immerse in a bluing reagent or Scott's tap water substitute for 30-60 seconds.
- Dehydration: Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and clear in Xylene.[\[7\]](#)
- Mounting: Apply a coverslip using a permanent mounting medium.[\[7\]](#)

Signaling Pathway Context: Integrin Signaling

CD61 is a key component of integrin receptors, which mediate cell-matrix and cell-cell interactions. Upon binding to extracellular matrix ligands like fibrinogen or vitronectin, integrins cluster and activate intracellular signaling cascades that influence cell survival, proliferation, migration, and differentiation.



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Figure 2. Simplified overview of integrin (CD61-containing) signaling.

Conclusion

While the identity of "BFE-61" remains elusive in the context of immunohistochemistry, the provided framework for CD61 serves as a comprehensive guide to developing and executing a robust IHC protocol. Researchers are encouraged to verify the exact nomenclature of their target of interest and adapt this template accordingly, always performing necessary optimization and including appropriate controls for reliable and reproducible results.

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- To cite this document: BenchChem. [Unraveling "BFE-61" in Immunohistochemistry: A Case of Mistaken Identity?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666940#bfe-61-in-immunohistochemistry]

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